
2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, also known as BRD, is a synthetic compound that belongs to the class of isoindole-1,3(2H)-diones. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic chemistry.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In addition, this compound has been found to modulate the activity of various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, as well as inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to possess anti-inflammatory and antioxidant properties, which can help to reduce oxidative stress and inflammation in the body. Furthermore, this compound has been found to modulate the activity of various signaling pathways, which can affect the immune response and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its versatility as a building block for the synthesis of various compounds. It can be easily modified to introduce different functional groups, making it suitable for the development of new drugs and materials. In addition, the synthesis of this compound is relatively simple and can be scaled up for large-scale production. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of lab experiments. Therefore, proper safety measures should be taken when handling this compound in the lab.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione. In medicinal chemistry, further research is needed to explore the anticancer and anti-inflammatory properties of this compound and its derivatives. In materials science, this compound can be used as a building block for the synthesis of novel materials with unique properties and applications. In addition, the mechanism of action of this compound needs to be further elucidated to better understand its effects on various signaling pathways and physiological processes. Furthermore, the potential toxicity of this compound needs to be thoroughly investigated to ensure its safety for use in various applications.
Métodos De Síntesis
The synthesis of 2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 4-bromo-2,3-dimethylbenzoic acid with phthalic anhydride in the presence of a catalyst, such as sulfuric acid. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of this compound. This method has been optimized to produce this compound in high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
2-(4-bromo-2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs. In materials science, this compound has been used as a building block for the synthesis of novel organic materials, such as polymers and liquid crystals. In organic chemistry, this compound has been utilized as a versatile intermediate for the synthesis of various compounds.
Propiedades
IUPAC Name |
2-(4-bromo-2,3-dimethylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c1-9-10(2)14(8-7-13(9)17)18-15(19)11-5-3-4-6-12(11)16(18)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSQTRPVSBPTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

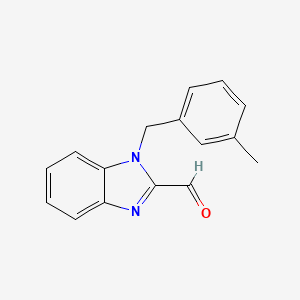
![2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5694805.png)
![N-(4-fluorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5694832.png)
![1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5694837.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5694838.png)
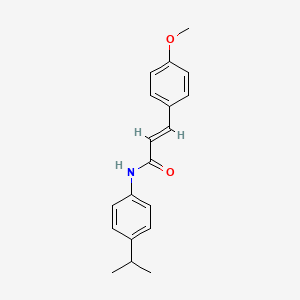
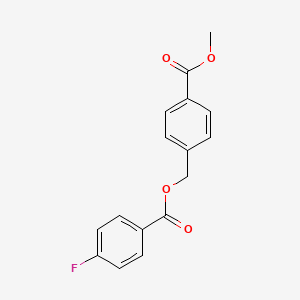
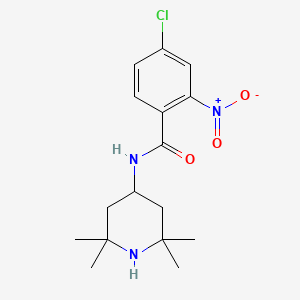
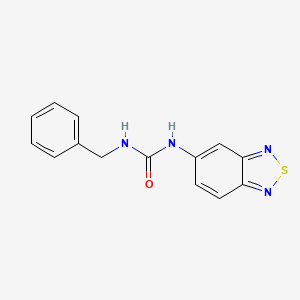

![2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694890.png)
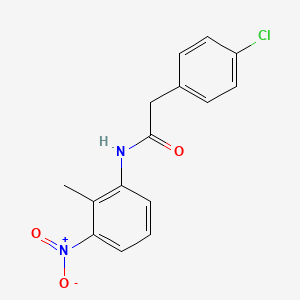
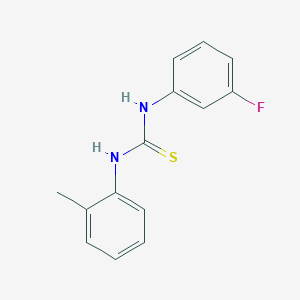
![3,5-dibromo-2-methoxybenzaldehyde {4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5694903.png)